(m-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate
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Overview
Description
Chemical Reactions Analysis
(m-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(m-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate has several scientific research applications:
Chemistry: It is used in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (m-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate involves its interaction with specific molecular targets and pathways. The compound may act on cellular receptors or enzymes, leading to changes in cellular functions. Detailed studies on its mechanism of action are essential to understand its effects fully .
Comparison with Similar Compounds
(m-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate can be compared with other similar compounds, such as:
Properties
CAS No. |
39928-05-7 |
---|---|
Molecular Formula |
C14H25ClNO6PS2 |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
(3-chlorophenyl)-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]-dimethylazanium;methyl sulfate |
InChI |
InChI=1S/C13H22ClNO2PS.CH4O4S/c1-5-17-18(4,16)19-10-9-15(2,3)13-8-6-7-12(14)11-13;1-5-6(2,3)4/h6-8,11H,5,9-10H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
PDUIQKCITOYWLI-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(C)SCC[N+](C)(C)C1=CC(=CC=C1)Cl.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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